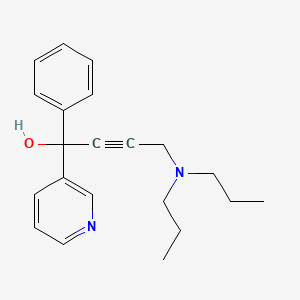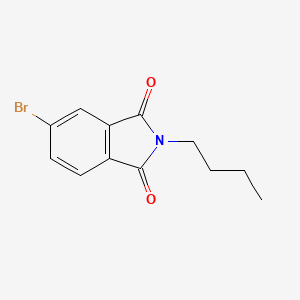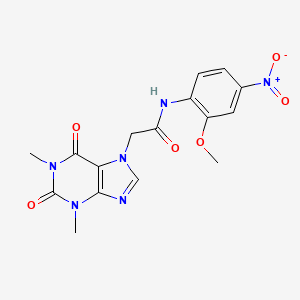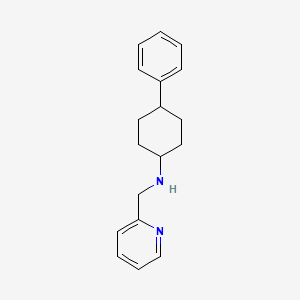
4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol, also known as DPPB, is a chemical compound that has been widely studied for its various applications in scientific research. This compound belongs to the class of butynol derivatives and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol involves the inhibition of TRPC6 channels. TRPC6 channels are involved in the regulation of various cellular processes such as calcium signaling, cell migration, and proliferation. 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has been found to selectively inhibit TRPC6 channels, leading to a decrease in calcium influx and subsequent inhibition of cellular processes that are regulated by TRPC6 channels.
Biochemical and Physiological Effects:
4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has been found to exhibit various biochemical and physiological effects. It has been found to inhibit cell migration, proliferation, and differentiation. Additionally, 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has also been found to exhibit antifungal and antibacterial properties.
实验室实验的优点和局限性
One of the advantages of using 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol in lab experiments is its selectivity towards TRPC6 channels. This allows researchers to study the specific role of TRPC6 channels in various cellular processes. Additionally, 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has been found to exhibit potent inhibitory activity, making it a useful tool for studying TRPC6 channels. However, one of the limitations of using 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol in lab experiments is its potential toxicity. 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol. One of the future directions is the development of 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol analogs with improved potency and selectivity. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol and its effects on various cellular processes. Furthermore, the potential use of 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol as an anticancer agent and its effects on cancer cells need to be further investigated. Overall, the study of 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has the potential to lead to the development of novel therapeutic agents and the advancement of scientific knowledge.
合成方法
The synthesis of 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol involves the reaction of 4-pyridin-3-ylbut-2-yn-1-ol with dipropylamine. The reaction is carried out in the presence of a catalyst and solvent. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has been extensively studied for its various applications in scientific research. It has been found to be a potent and selective inhibitor of TRPC6 channels, which are involved in various physiological processes such as cell migration, proliferation, and differentiation. 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has also been found to inhibit the growth of various cancer cells, suggesting its potential as an anticancer agent. Additionally, 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has been found to exhibit antifungal and antibacterial properties.
属性
IUPAC Name |
4-(dipropylamino)-1-phenyl-1-pyridin-3-ylbut-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-3-15-23(16-4-2)17-9-13-21(24,19-10-6-5-7-11-19)20-12-8-14-22-18-20/h5-8,10-12,14,18,24H,3-4,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOADQRVVFSXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC#CC(C1=CC=CC=C1)(C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5134057.png)
![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5134065.png)
![allyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5134073.png)


![4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B5134097.png)

![4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride](/img/structure/B5134131.png)
![propyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5134134.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5134139.png)
![3-{3-(4-fluorophenyl)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B5134142.png)

